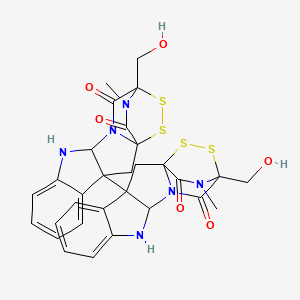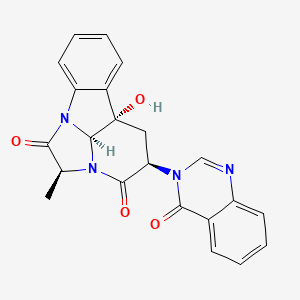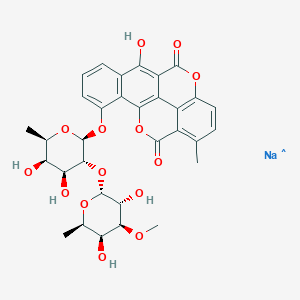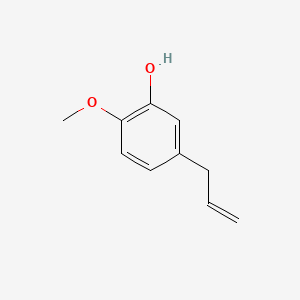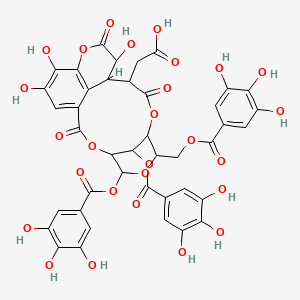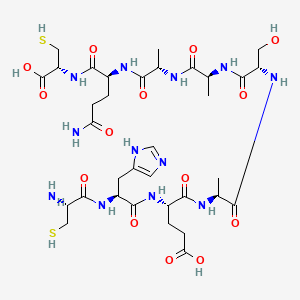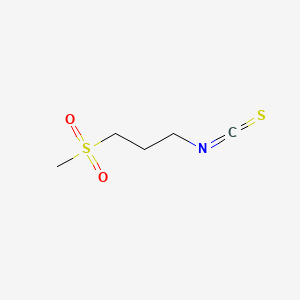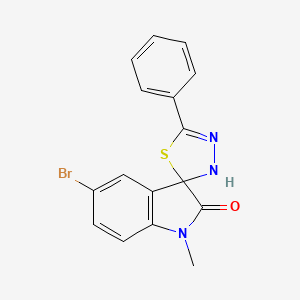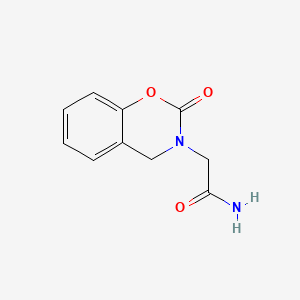![molecular formula C19H26Cl2N2O3 B1668638 (2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid CAS No. 81050-71-7](/img/structure/B1668638.png)
(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorambucyl-proline is a chlorambucil derivative of L-proline. It is a bovine lung angiotensin I-converting enzyme inhibitor.
Scientific Research Applications
Cancer Treatment Applications
- Aurora Kinase Inhibition : A study by ロバート ヘンリー, ジェームズ (2006) describes compounds, including variants of the specified chemical, as inhibitors of Aurora A kinase, potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antiviral and Enzyme Inhibition 2. Influenza Neuraminidase Inhibitors : A study by Wang et al. (2001) discussed the synthesis and structural analysis of compounds, including derivatives of the specified chemical, as potent inhibitors of influenza neuraminidase (Wang et al., 2001).
Chemical Synthesis and Library Generation 3. Solution-phase Combinatorial Synthesis : Malavašič et al. (2007) explored the solution-phase combinatorial synthesis of variants of the compound, focusing on acylamino-5-oxopyrrolidine carboxamides (Malavašič et al., 2007).
Inflammation and Immune Response 4. Interleukin-Converting Enzyme/Caspase-1 Inhibition : Wannamaker et al. (2007) described a compound structurally related to the specified chemical as an inhibitor of interleukin-converting enzyme/caspase-1, with potential for treating inflammatory diseases (Wannamaker et al., 2007).
Drug Metabolism and Resistance 5. Metabolism of Alkylating Anticancer Drugs : Zhang et al. (2004) investigated the metabolism of chlorambucil, a structurally related compound, in relation to drug resistance in tumor cells (Zhang et al., 2004).
Antioxidant, Anti-Inflammatory, and Antiulcer Activities 6. Evaluation of Therapeutic Effects : Subudhi & Sahoo (2011) synthesized novel derivatives, including the specified compound, and evaluated their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
properties
CAS RN |
81050-71-7 |
|---|---|
Product Name |
(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid |
Molecular Formula |
C19H26Cl2N2O3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26Cl2N2O3/c20-10-13-22(14-11-21)16-8-6-15(7-9-16)3-1-5-18(24)23-12-2-4-17(23)19(25)26/h6-9,17H,1-5,10-14H2,(H,25,26)/t17-/m0/s1 |
InChI Key |
YNNHDRBQITYXLB-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
chlorambucyl-proline N-(4-(4-(N,N-bis(2-chloroethyl)amino)phenyl)butyryl)-L-proline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



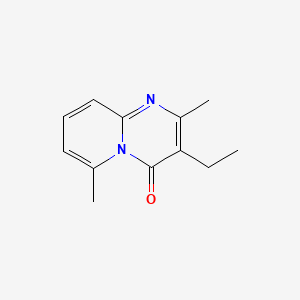
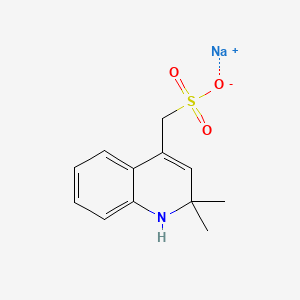
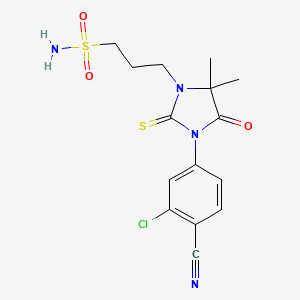

![4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid](/img/structure/B1668566.png)
